
Benzene, 1-chloro-4-(3,3-dichlorobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-(3,3-dichlorobutyl)- is an organic compound with the molecular formula C10H11Cl3 It is a derivative of benzene, where a chlorine atom and a 3,3-dichlorobutyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- typically involves the chlorination of 4-(3,3-dichlorobutyl)benzene. This can be achieved through electrophilic aromatic substitution reactions, where benzene undergoes chlorination in the presence of a chlorine source and a catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: Benzene, 1-chloro-4-(3,3-dichlorobutyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like OH-, NH2, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-(3,3-dichlorobutyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The chlorine atoms and the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
- Benzene, 1,4-dichloro-
- Benzene, 1-chloro-4-(trichloromethyl)-
- Benzene, 1-chloro-3-(dichloromethyl)-
Comparison: Benzene, 1-chloro-4-(3,3-dichlorobutyl)- is unique due to the presence of the 3,3-dichlorobutyl group, which imparts distinct chemical properties compared to other chlorinated benzene derivatives.
Propiedades
Número CAS |
147288-21-9 |
|---|---|
Fórmula molecular |
C10H11Cl3 |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
1-chloro-4-(3,3-dichlorobutyl)benzene |
InChI |
InChI=1S/C10H11Cl3/c1-10(12,13)7-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |
Clave InChI |
VGEVQCOZYSLJMV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


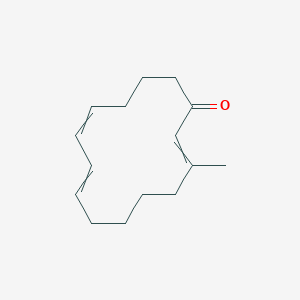

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
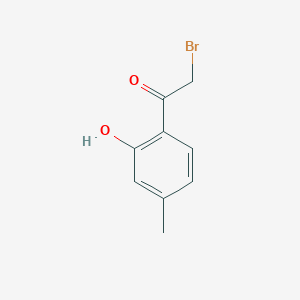
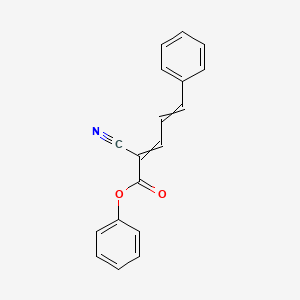
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
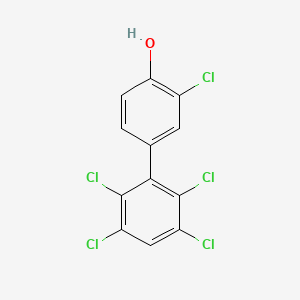


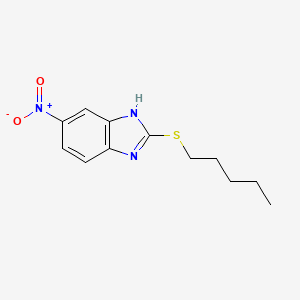
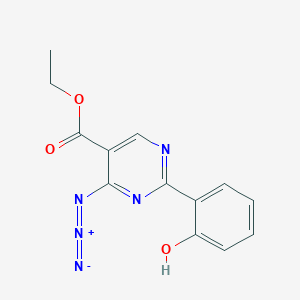
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

